molecular formula C10H11ClOS B1350107 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal CAS No. 56421-90-0

2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal

Cat. No. B1350107
CAS RN: 56421-90-0
M. Wt: 214.71 g/mol
InChI Key: ATFFNOSBGHNMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal” is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.721. It is a liquid in its physical form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal”. However, similar compounds have been synthesized through various methods, such as the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid2.



Molecular Structure Analysis

The InChI code for “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal” is 1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H31. This indicates that the compound contains a sulfur atom that forms a sulfanyl group with a 4-chlorophenyl group, and this is attached to a 2-methylpropanal group3.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal”.



Physical And Chemical Properties Analysis

The melting point of “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal” is 112°C at 1.5mm Hg1. The compound is a liquid in its physical form1.


Scientific Research Applications

Synthesis and Chemiluminescence

One study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the thermal stability of these compounds and their base-induced chemiluminescence, which could be applied in analytical chemistry and materials science for the development of new luminescent materials (Watanabe et al., 2010).

Crystal Structure Analysis

Another research effort described the crystal structure and Hirshfeld surface analysis of 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a study which could inform the design of molecular materials with specific solid-state properties (Caracelli et al., 2018).

Transparent Aromatic Polyimides

Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which exhibit high refractive indices and small birefringence, indicates potential applications in advanced optoelectronic devices (Tapaswi et al., 2015).

Spectroscopic Investigation and Molecular Docking

A spectroscopic investigation, including vibrational assignments, HOMO-LUMO analysis, and molecular docking study, of a related compound, highlighted its potential as a chemotherapeutic agent, demonstrating the integration of experimental and computational methods in drug discovery (Alzoman et al., 2015).

Photocatalytic Applications

The application of visible light on copper-doped titanium dioxide catalyzing the degradation of chlorophenols was studied, showcasing the relevance of such compounds in environmental remediation and the development of photocatalytic materials (Lin et al., 2018).

Future Directions

As for future directions, there is currently no specific information available on “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal”. However, given its structural features, it could potentially be explored for various applications in organic synthesis and medicinal chemistry.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFFNOSBGHNMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377673
Record name 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal

CAS RN

56421-90-0
Record name 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.